Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro-

Description

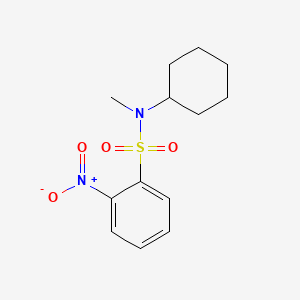

Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- is a nitro-substituted benzenesulfonamide derivative featuring a cyclohexyl and methyl group on the sulfonamide nitrogen.

The compound’s structure suggests that the 2-nitro group on the benzene ring may enhance electronic effects and hydrogen-bonding capacity, influencing biological activity . The N-cyclohexyl-N-methyl substituents likely contribute to steric bulk and lipophilicity, impacting solubility and receptor interactions . Synthesis of such compounds typically involves reacting substituted benzenesulfonyl chlorides with amines, as seen in methods for analogous sulfonamides .

Properties

IUPAC Name |

N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-14(11-7-3-2-4-8-11)20(18,19)13-10-6-5-9-12(13)15(16)17/h5-6,9-11H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBCPCFTYCPFDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3072111 | |

| Record name | Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70693-58-2 | |

| Record name | N-Cyclohexyl-N-methyl-2-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70693-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070693582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexyl-N-methyl-2-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide typically involves the reaction of cyclohexylamine with methylamine and 2-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclohexylamine Reaction: Cyclohexylamine is reacted with methylamine in the presence of a suitable solvent, such as dichloromethane or toluene.

Addition of 2-nitrobenzenesulfonyl Chloride: 2-nitrobenzenesulfonyl chloride is added to the reaction mixture, and the reaction is allowed to proceed at a controlled temperature, typically around 0-5°C.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide.

Industrial Production Methods

In industrial settings, the production of N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl or methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like acetonitrile or dimethylformamide.

Oxidation: Potassium permanganate, chromium trioxide, aqueous or organic solvents.

Major Products Formed

Reduction: Formation of N-cyclohexyl-N-methyl-2-aminobenzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives, such as cyclohexanone or benzenesulfonic acid derivatives.

Scientific Research Applications

N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide moiety can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and reported activities of benzenesulfonamide derivatives:

Impact of Substituents on Activity

- Nitro Group : Derivatives with a 2-nitro substituent (e.g., ) exhibit improved HIV integrase inhibitory activity due to enhanced electron-withdrawing effects and hydrogen bonding .

- Heterocyclic Moieties : Compounds with triazolyl or indoloquinazolinyl groups (e.g., ) show activity in enzyme inhibition, suggesting that bulkier substituents may target specific binding pockets .

Pharmacological and Physicochemical Properties

While quantitative data on the target compound is absent, QSAR models for benzenesulfonamides () highlight the importance of electronic and steric parameters. For example:

- Observed vs. Predicted Activity : In ’s QSAR model, analogs with nitro or thiadiazole groups showed moderate anti-GBM activity (observed values: 0.2569–0.2920) .

Biological Activity

Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological effects, research findings, and potential applications.

Compound Structure

The structural formula of benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- features a sulfonamide moiety attached to a benzene ring, with a cyclohexyl group and a nitro group as substituents. This unique configuration allows for various interactions within biological systems.

Biological Activities

Research indicates that benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- exhibits several biological activities:

- Antibacterial Activity : The compound has shown promise as a lead candidate in the development of new antibacterial drugs. Its mechanism may involve inhibition of bacterial enzymes or interference with bacterial cell wall synthesis.

- Anticancer Potential : Preliminary studies suggest that this compound might possess anticancer properties, although detailed mechanisms remain to be elucidated. The presence of the nitro group is thought to enhance its reactivity with biological targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro-, a comparison with structurally similar compounds is useful. The following table summarizes key features and potential activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | Contains amino group | Potential for increased biological activity |

| N-cyclohexyl-N-methylbenzenesulfonamide | Lacks nitro group | Simpler structure with different reactivity |

| N-(4-nitrophenyl)-N-cyclohexylbenzenesulfonamide | Contains nitrophenyl substituent | Different electronic properties due to nitro position |

| 4-Methylbenzenesulfonamide | Simple methyl substitution on benzene | Lacks cyclohexyl group |

Research Findings

Recent studies have explored various aspects of benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro-. Notable findings include:

- Synthesis and Characterization : Various synthetic routes have been developed for producing this compound, emphasizing its versatility in organic synthesis.

- Mechanistic Studies : Research indicates that the compound can modulate biochemical pathways, potentially affecting cellular processes such as apoptosis and cell proliferation .

- Case Studies : In vitro studies have demonstrated its efficacy against specific bacterial strains and cancer cell lines. For instance, one study reported significant antibacterial activity against E. coli and S. aureus, highlighting its potential as an antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.